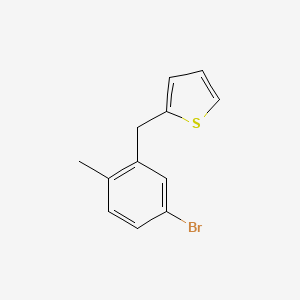
2-(5-Bromo-2-methylbenzyl)thiophene
Overview
Description
2-(5-Bromo-2-methylbenzyl)thiophene is a chemical compound characterized by a thiophene ring substituted with a 5-bromo-2-methylbenzyl group. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and aromaticity, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common synthetic route involves the Friedel-Crafts alkylation reaction, where 2-methyl-5-bromobenzoic acid reacts with thiophene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Reduction Reaction: The resulting ketone intermediate can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The use of more efficient catalysts and greener solvents is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 2-(5-methylbenzyl)thiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Strong acids or bases are used to facilitate electrophilic or nucleophilic substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Hydrogenated Derivatives: Resulting from reduction reactions.
Substituted Thiophenes: Resulting from electrophilic substitution reactions.
Scientific Research Applications
2-(5-Bromo-2-methylbenzyl)thiophene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the manufacture of materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 2-(5-bromo-2-methylbenzyl)thiophene exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
2-(4-Methylbenzyl)thiophene: Similar structure but lacks the bromine atom.
2-(5-Chloro-2-methylbenzyl)thiophene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness:
The presence of the bromine atom in 2-(5-bromo-2-methylbenzyl)thiophene makes it more reactive in certain chemical reactions compared to its chloro or methyl counterparts.
This compound's unique properties and versatility make it a valuable asset in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery highlight its importance in modern chemistry.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
2-[(5-bromo-2-methylphenyl)methyl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrS/c1-9-4-5-11(13)7-10(9)8-12-3-2-6-14-12/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPVRPLWSXFEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


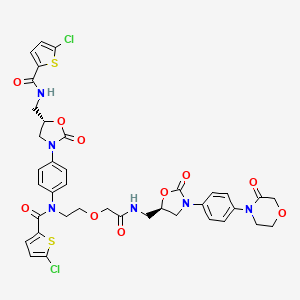

![tert-butyl 4-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B8091213.png)
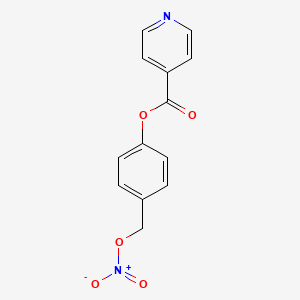
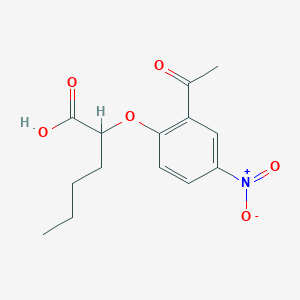
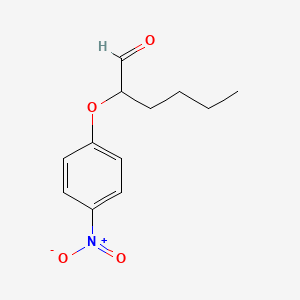
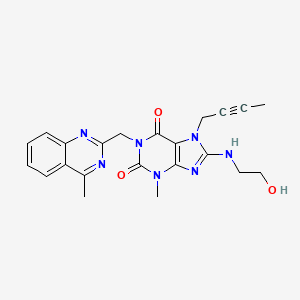
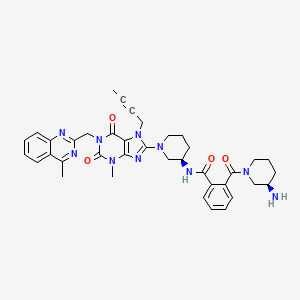
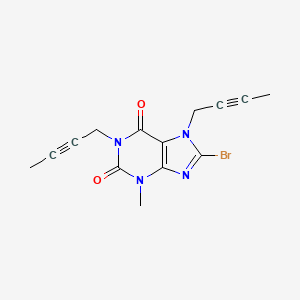
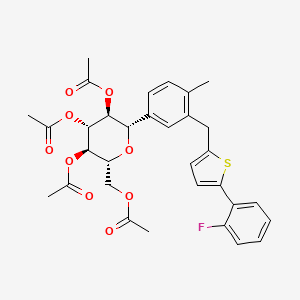

![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene](/img/structure/B8091283.png)
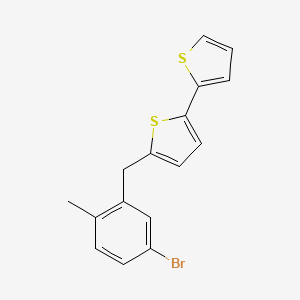
![2-(3-((5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B8091298.png)
